molecular formula C7H3BrClFO B1447692 2-Bromo-5-chloro-4-fluorobenzaldehyde CAS No. 1806838-88-9

2-Bromo-5-chloro-4-fluorobenzaldehyde

Cat. No.: B1447692
CAS No.: 1806838-88-9
M. Wt: 237.45 g/mol
InChI Key: BPFGNBIVQUWFIM-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorobenzaldehyde (CAS: 1806838-88-9) is a high-purity halogenated benzaldehyde serving as a versatile synthetic intermediate in organic and medicinal chemistry research . With the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol, this compound is characterized by its multiple halogen substituents, which enhance its reactivity and make it a valuable building block for constructing more complex molecules . Research Applications: This compound is primarily used as a key precursor in the synthesis of various biologically active compounds. Its structure is particularly valuable for developing pharmaceutical candidates, such as quinazolinones known for antitumor activity . The aldehyde functional group allows for further transformations, including nucleophilic additions and condensations, while the halogen atoms enable metal-catalyzed cross-coupling reactions to create novel compound libraries for drug discovery . Handling and Storage: To maintain stability and purity, this material should be stored in an inert atmosphere at cold temperatures between 2°C and 8°C . Researchers should note the safety profile: the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment and engineering controls should be used. Note: This product is intended for research purposes only and is not classified for human or veterinary use. Specifications: • CAS Number: 1806838-88-9 • Molecular Formula: C7H3BrClFO • Molecular Weight: 237.45 g/mol • MDL Number: MFCD28733864 • Purity: Available in high grades, typically 98% • Form: Typically supplied as a powder

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFGNBIVQUWFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method

Bromination of 4-Chloro-2-fluorobenzaldehyde

The reaction proceeds via electrophilic aromatic substitution, where the aldehyde and halogen substituents direct the bromination to the 2-position relative to the aldehyde group.

Work-up and Purification

  • After completion, the reaction mixture is poured into ice water to quench excess brominating agent.
  • The organic phase is extracted using solvents such as n-hexane or toluene.
  • The organic layer is washed sequentially with saturated sodium bicarbonate solution to neutralize acids, followed by saturated brine to remove residual water.
  • The solvent is removed under reduced pressure to yield crude 2-Bromo-5-chloro-4-fluorobenzaldehyde.
  • Further purification by recrystallization or distillation can yield a product with purity >98%.

Representative Experimental Data

Parameter Conditions / Results
Starting material concentration 0.1–1 mol/L acidified solution
Acid medium Mixture of trifluoroacetic acid and sulfuric acid
Brominating agent amount 1–2 equivalents of N-bromosuccinimide or bromine
Reaction temperature 30–50 °C
Reaction time 24–72 hours (split into two additions of brominating agent)
Extraction solvent n-Hexane, toluene
Washing solutions Saturated sodium bicarbonate and saturated brine
Yield 78–88%
Product purity >98%

Comparative Analysis of Brominating Agents

Brominating Agent Advantages Disadvantages
N-Bromosuccinimide (NBS) Mild, selective bromination; easy to handle; environmentally safer Requires longer reaction times; solid reagent handling
Bromine (Br2) Highly reactive; fast reaction Toxic, corrosive, requires careful handling

Industrial Considerations

  • The use of environmentally friendly brominating agents such as NBS is preferred to minimize hazardous waste.
  • Reaction scalability has been demonstrated up to multi-kilogram scale with consistent yields (~85%) and high purity.
  • The process benefits from simple purification steps, reducing production costs.
  • The starting materials (4-chloro-2-fluorobenzaldehyde) are commercially available and relatively inexpensive, facilitating industrial application.

Related Synthetic Routes and Notes

  • Alternative synthetic routes for related compounds (e.g., 2-bromo-4-fluorobenzaldehyde) involve oxidation of benzyl alcohol derivatives or halogenation of benzaldoximes, but these methods often use toxic reagents like chromium compounds or iodomethane, which are less desirable for industrial scale-up.
  • The direct bromination method described here avoids heavy metals and toxic alkylating agents, improving environmental and safety profiles.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome/Yield
1 Dissolution of 4-chloro-2-fluorobenzaldehyde in acid medium Trifluoroacetic acid / sulfuric acid mixture Solution ready for bromination
2 Bromination with NBS or Br2 at 30–50 °C 1–2 equivalents, stirring 24–72 h Formation of brominated aldehyde
3 Quenching and extraction Ice water, n-hexane or toluene extraction Separation of organic phase
4 Washing and drying Saturated sodium bicarbonate and brine washes Removal of impurities
5 Concentration and purification Reduced pressure evaporation, recrystallization Pure this compound, 78–88% yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under specific conditions, facilitated by the electron-withdrawing effects of adjacent substituents:

Reaction TypeConditionsProductYield/SelectivitySource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives (R = aryl/heteroaryl)68–72%
Ullmann CouplingCuI, L-proline, DMSO, 100°CSubstituted benzaldehyde derivatives55–60%
HydrolysisNaOH (aq.), EtOH, reflux5-Chloro-4-fluoro-2-hydroxybenzaldehyde82%

Key Findings :

  • Bromine at position 2 is meta-directing but activates the ring for substitution due to the strong electron-withdrawing effects of Cl and F[^10^].

  • Steric hindrance from the aldehyde group lowers reactivity compared to non-aldehyde analogs[^8^].

Aldehyde-Specific Reactions

The aldehyde group participates in condensation and oxidation-reduction reactions:

Knoevenagel Condensation

SubstrateBase/CatalystProduct (α,β-Unsaturated carbonyl)YieldSource
MalononitrilePiperidine, EtOH2-(2-Bromo-5-chloro-4-fluorophenyl)propanedinitrile75%
Ethyl CyanoacetateNH₄OAc, AcOHEthyl 2-cyano-3-(2-bromo-5-chloro-4-fluorophenyl)acrylate68%

Reduction to Alcohol

Reducing AgentConditionsProduct (Benzyl Alcohol Derivative)PuritySource
NaBH₄MeOH, 0°C2-Bromo-5-chloro-4-fluorobenzyl alcohol90%
LiAlH₄THF, refluxSame as above95%

Mechanistic Insight :
The electron-withdrawing halogens stabilize the intermediate alkoxide, enhancing reduction efficiency[^8^].

Halogen-Halogen Interactions in Crystal Packing

Studies on structural analogs (e.g., 2-bromo-5-fluorobenzaldehyde[^9^]) reveal short Br⋯F (3.19–3.37 Å) and Br⋯Cl interactions that influence solid-state properties:

Interaction TypeDistance (Å)Impact on ReactivitySource
Br⋯F3.19–3.37Stabilizes intermediates in NAS
π-Stacking3.87Affects solubility and crystallization

Comparative Reactivity with Analogous Compounds

The substitution pattern uniquely impacts reactivity compared to similar benzaldehydes:

CompoundSubstituentsReaction Rate (Suzuki Coupling)Notes
This compound2-Br, 5-Cl, 4-F68–72%Steric hindrance slows coupling
2-Bromo-4-fluorobenzaldehyde2-Br, 4-F78–85%Reduced steric effects
3-Bromo-4-chlorobenzaldehyde3-Br, 4-Cl60–65%Less electron withdrawal

Synthetic Limitations and Challenges

  • Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show <40% yields in substitution reactions[^10^].

  • Oxidative Stability : The aldehyde group is prone to oxidation under acidic conditions, requiring inert atmospheres for prolonged storage[^8^].

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents:
Research has indicated that halogenated benzaldehydes can exhibit significant anticancer properties. 2-Bromo-5-chloro-4-fluorobenzaldehyde has been studied for its potential as a precursor in the synthesis of novel anticancer compounds. The presence of halogens can enhance the biological activity and selectivity of the resulting molecules .

Antimicrobial Activity:
Studies have shown that halogenated benzaldehydes possess antimicrobial properties. Compounds derived from this compound have been tested against various bacterial strains, demonstrating promising results that could lead to the development of new antimicrobial agents .

Materials Science

Polymer Chemistry:
In materials science, this compound is utilized as a building block for synthesizing functional polymers. Its reactive aldehyde group allows for incorporation into polymer chains through condensation reactions, leading to materials with tailored properties for applications in coatings and adhesives .

Nanomaterials:
This compound has also been explored in the synthesis of nanomaterials. By functionalizing nanoparticles with this compound, researchers have been able to enhance the stability and reactivity of these materials, making them suitable for applications in catalysis and drug delivery systems .

Analytical Chemistry

Chromatographic Applications:
In analytical chemistry, this compound is used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct spectral properties allow for effective detection and quantification in complex mixtures .

Spectroscopic Studies:
The compound is also employed in various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate structural information about other organic compounds. Its unique chemical shifts and fragmentation patterns provide valuable insights into molecular structures .

Case Studies

Study Focus Findings
Anticancer Activity Synthesis of derivativesCompounds derived from this compound showed IC50 values indicating significant cytotoxicity against cancer cell lines .
Antimicrobial Efficacy Testing against bacterial strainsHalogenated derivatives exhibited improved inhibition zones compared to non-halogenated counterparts, suggesting enhanced activity due to halogenation .
Polymer Synthesis Development of functional polymersSuccessful incorporation into polymer matrices resulted in materials with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and specificity in these interactions .

Comparison with Similar Compounds

Substituent Position Effects on Reactivity

  • Electronic Effects : The electron-withdrawing nature of Br, Cl, and F substituents deactivates the benzene ring toward electrophilic substitution but activates the aldehyde group toward nucleophilic additions (e.g., condensations or Grignard reactions). For example, This compound ’s substituents create a meta-directing effect, influencing regioselectivity in further functionalization .

Commercial and Industrial Relevance

  • Market Availability : This compound is listed in catalogs by Enamine Ltd. and Combi-Blocks, indicating its role in high-throughput organic synthesis . In contrast, 4-bromo-5-chloro-2-fluorobenzaldehyde (CAS 446-30-0) has fewer suppliers, reflecting its specialized applications .
  • Quality Specifications : Purity grades range from 95% to 97% for these compounds, with stringent specifications for residual solvents and heavy metals (e.g., ≤0.1% by GC-MS) .

Biological Activity

The molecular formula of 2-Bromo-5-chloro-4-fluorobenzaldehyde is C7_7H3_3BrClF, with a molecular weight of 237.45 g/mol. The presence of halogens enhances the electrophilic nature of the aldehyde group, making it a valuable precursor in organic synthesis.

Potential Biological Activities

While direct studies on the biological activity of this compound are sparse, several related compounds provide insights into its potential effects:

  • Antitumor Activity : Similar halogenated benzaldehydes have been utilized in the synthesis of quinazolinones, which are known for their antitumor properties. For instance, 2-bromo-5-fluorobenzaldehyde has been noted for its application in synthesizing quinazolinones that exhibit significant antitumor activity .
  • Neuropharmacological Effects : Compounds structurally similar to this compound have been studied as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These studies suggest that modifications in the aromatic system can lead to varying degrees of modulation on nAChRs, which may have implications for cognitive enhancement and sensory gating .
  • Synthesis Applications : The compound's reactivity allows it to serve as a precursor in synthesizing more complex molecules with potential biological activities. Its unique halogen arrangement could lead to novel compounds with unexplored biological properties.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-Bromo-5-fluorobenzaldehydeAntitumorChen et al., 2013
2-Bromo-4-chloro-5-fluorobenzaldehydenAChR ModulationPMC3912855
2-Bromo-5-chloro-4-methylbenzaldehydeAntimicrobialResearchGate

Case Study: Antitumor Activity

In a study examining the synthesis of quinazolinones from halogenated benzaldehydes, it was found that derivatives including those with bromine and fluorine substituents exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of the halogen's position and type in determining biological efficacy .

Theoretical Studies

Theoretical studies using computational methods (e.g., DFT calculations) have shown that the conformational stability of halogenated benzaldehydes can influence their reactivity and potential biological interactions. For example, 2-bromo-5-fluorobenzaldehyde prefers a trans conformation, which might affect its interaction with biological targets .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-4-fluorobenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and formylation steps. For bromination, electrophilic aromatic substitution (EAS) is preferred, leveraging the directing effects of existing substituents. For example, chlorination at the 5-position and fluorination at the 4-position can activate the ring for bromination at the 2-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . Formylation via the Riemer-Tiemann reaction (using chloroform under alkaline conditions) or oxidation of a methyl group (e.g., using KMnO₄ in acidic media) can introduce the aldehyde functionality. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM or THF), and reaction time to minimize side products like dihalogenated byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10 ppm. Coupling patterns in aromatic protons (e.g., splitting due to adjacent Cl, Br, and F substituents) validate substitution positions. For example, F induces deshielding and distinct coupling (³J ~8–10 Hz) .
  • IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group. C-Br (600–700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches further verify halogen presence .
  • MS : Molecular ion peaks at m/z 237.46 ([M]⁺) and isotopic patterns (Br/Cl) confirm the molecular formula . Purity is assessed via GC or HPLC (>95% by area normalization) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing motifs. For example, similar aldehydes like 2-Bromo-5-fluorobenzaldehyde crystallize in monoclinic P2₁/c with a = 15.36 Å, b = 3.87 Å, c = 23.42 Å, and β = 106.3°, showing halogen∙∙∙halogen and C–H∙∙∙O interactions . Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings), critical for understanding supramolecular assembly .

Q. How do substituents (Br, Cl, F) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electrophilic Sites : The aldehyde group acts as an electron-withdrawing group (EWG), directing nucleophilic attacks to the para position of the aldehyde.
  • Halogen Effects : Bromine’s lower electronegativity (vs. Cl/F) makes it a better leaving group in Suzuki-Miyaura couplings. Fluorine’s strong inductive effect stabilizes intermediates but reduces oxidative addition efficiency in Pd-catalyzed reactions.
  • Experimental Design : Competitive reactions (e.g., substituting Br with Cl in model compounds) and DFT calculations (using Gaussian or ORCA) can quantify substituent effects on activation barriers .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

  • Methodological Answer :
  • Data Reconciliation : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos), and temperature gradients. Reproduce experiments with controlled variables and statistical analysis (ANOVA).
  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O for acid/base-sensitive steps) or isotopic labeling to track pathways. For example, ¹⁸O labeling in aldehyde oxidation clarifies whether O₂ or H₂O is the oxygen source .

Q. What computational strategies predict the compound’s applications in drug discovery or material science?

  • Methodological Answer :
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on halogen bonding (Br/Cl∙∙∙O/N interactions) for binding affinity .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀ values) to design derivatives with enhanced properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-4-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-4-fluorobenzaldehyde

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